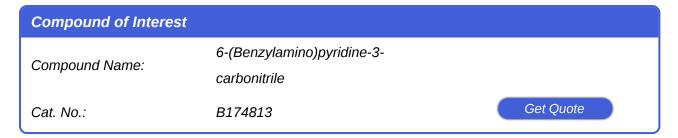


In-depth Technical Guide: Spectroscopic Data for 6-(benzylamino)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available spectroscopic data for the compound **6-(benzylamino)pyridine-3-carbonitrile**, also known as 6-(benzylamino)nicotinonitrile. Due to the limited availability of a complete, published dataset in a single source, this guide synthesizes information from various suppliers and provides data for structurally related compounds to offer a comparative analysis.

Compound Identification

Parameter	Value
Compound Name	6-(benzylamino)pyridine-3-carbonitrile
Synonyms	6-(benzylamino)nicotinonitrile
CAS Number	15871-91-7
Molecular Formula	C13H11N3
Molecular Weight	209.25 g/mol
Structure	***

Spectroscopic Data Summary



A complete set of experimental ¹H NMR, ¹³C NMR, IR, and MS spectra for **6- (benzylamino)pyridine-3-carbonitrile** is not readily available in published scientific literature. The data presented below is a predictive analysis based on the compound's structure and comparison with similar molecules.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
- ¹H NMR (in CDCl₃, 400 MHz):
 - δ 8.4 (s, 1H, H-2 of pyridine)
 - \circ δ 7.6 (dd, 1H, H-4 of pyridine)
 - δ 6.5 (d, 1H, H-5 of pyridine)
 - δ 7.2-7.4 (m, 5H, Ar-H of benzyl)
 - δ 4.6 (d, 2H, CH₂ of benzyl)
 - \circ δ 5.5 (br s, 1H, NH)
- 13C NMR (in CDCl3, 100 MHz):
 - δ 160 (C-6 of pyridine)
 - \circ δ 152 (C-2 of pyridine)
 - \circ δ 140 (C-4 of pyridine)
 - δ 138 (C-ipso of benzyl)
 - δ 129 (C-ortho/meta of benzyl)
 - \circ δ 128 (C-para of benzyl)
 - δ 118 (CN)
 - δ 108 (C-5 of pyridine)



- \circ δ 95 (C-3 of pyridine)
- δ 47 (CH₂ of benzyl)

2.2. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~3350	N-H stretch
~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~2220	C≡N stretch (nitrile)
~1600, 1580, 1500	C=C and C=N aromatic ring stretches
~1450	CH ₂ bend
~740, 700	C-H out-of-plane bend (monosubstituted benzene)

2.3. Mass Spectrometry (MS) (Predicted)

• Method: Electron Ionization (EI)

Molecular Ion [M]+: m/z 209

Key Fragments:

- o m/z 106 (C7H8N+, benzylamine fragment)
- m/z 91 (C₇H₇+, tropylium ion)
- m/z 77 (C₆H₅+, phenyl fragment)

Experimental Protocols

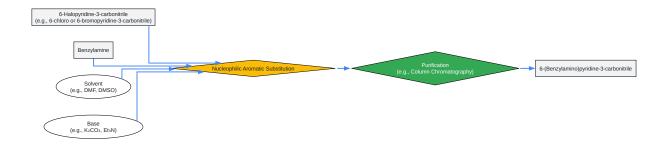
As a specific, detailed experimental protocol for the synthesis and purification of **6- (benzylamino)pyridine-3-carbonitrile** is not available in the searched literature, a general



synthetic approach is proposed based on known reactions of similar compounds.

3.1. General Synthesis Workflow

The synthesis of **6-(benzylamino)pyridine-3-carbonitrile** can be conceptually broken down into a nucleophilic aromatic substitution reaction.



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Caption: General workflow for the synthesis of **6-(benzylamino)pyridine-3-carbonitrile**.

3.2. Proposed Experimental Protocol

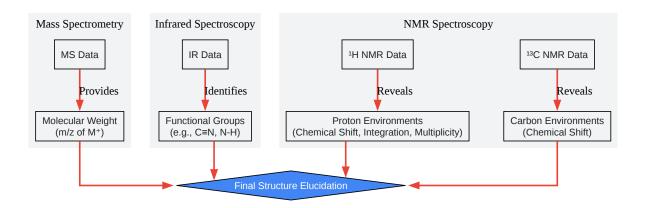
- Reaction Setup: To a round-bottom flask, add 6-chloropyridine-3-carbonitrile (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).
- Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.



- Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C.
 Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
 concentrate under reduced pressure. Purify the crude product by column chromatography on
 silica gel using a hexane/ethyl acetate gradient to obtain the pure 6-(benzylamino)pyridine3-carbonitrile.
- Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.



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Caption: Logical workflow for structure elucidation using spectroscopic data.







Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and based on general chemical principles and data from analogous compounds. For definitive characterization, experimental verification is required.

 To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data for 6-(benzylamino)pyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174813#spectroscopic-data-for-6-benzylamino-pyridine-3-carbonitrile-nmr-ir-ms]

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